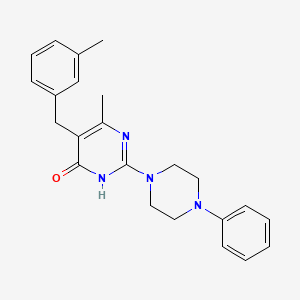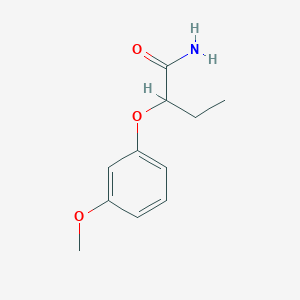![molecular formula C19H18F6N2 B6010219 1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B6010219.png)
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound with the molecular formula C11H13F3N2. It is known for its unique structural features, which include two trifluoromethyl groups attached to a phenyl ring and a piperazine ring.
Vorbereitungsmethoden
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with appropriate alkylating agents. One common method includes the use of 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one as the alkylating agent . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with the trifluoromethyl group in the para position.
3-Pyrrolidinamine, 1-[[2-(trifluoromethyl)phenyl]methyl]-: Another compound with a trifluoromethyl group, used in various chemical syntheses.
1-Isopropyl-3-(3-trifluoromethyl-phenyl)-urea: This compound is used in agrochemicals and has different reactivity due to the presence of a urea group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2/c20-18(21,22)15-5-3-6-16(12-15)27-10-8-26(9-11-27)13-14-4-1-2-7-17(14)19(23,24)25/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHAWNUNTJZSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)

![1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide](/img/structure/B6010141.png)


![3-CHLORO-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B6010167.png)
![3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine](/img/structure/B6010171.png)

![3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide](/img/structure/B6010193.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)
![N-[4-(allyloxy)phenyl]-2-methylpropanamide](/img/structure/B6010199.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one](/img/structure/B6010208.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B6010231.png)
